![molecular formula C10H20O6 B1584719 D-Glucopyranose, 2,3,4,6-tetramethyl- CAS No. 7506-68-5](/img/structure/B1584719.png)
D-Glucopyranose, 2,3,4,6-tetramethyl-
Overview
Description
“D-Glucopyranose, 2,3,4,6-tetramethyl-” is a derivative of D-Glucopyranose . It is also known as 2,3,4,6-Tetra-O-methyl-α-D-glucopyranose . The molecular formula is C10H20O6 .
Synthesis Analysis
The synthesis of “D-Glucopyranose, 2,3,4,6-tetramethyl-” involves the deacylation of glucose, galactose, and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides . It is used for glucosylation reactions and as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives .Molecular Structure Analysis
The molecular structure of “D-Glucopyranose, 2,3,4,6-tetramethyl-” is represented by the formula (2S,3R,4S,5R,6R)-3,4,5-TRIMETHOXY-6-(METHOXYMETHYL)OXAN-2-OL . The average mass is 236.262 Da and the monoisotopic mass is 236.125992 Da .Chemical Reactions Analysis
The chemical reactions involving “D-Glucopyranose, 2,3,4,6-tetramethyl-” include deacetylation and dealkylation . The anomeric effect during these reactions has been demonstrated in both experimental and computational results .Physical And Chemical Properties Analysis
“D-Glucopyranose, 2,3,4,6-tetramethyl-” has an average mass of 236.262 Da and a monoisotopic mass of 236.125992 Da . More detailed physical and chemical properties were not found in the retrieved sources.Scientific Research Applications
Molecular Structure and Solvent Effects
D-Glucopyranose is the most stable form of glucose in solution, and understanding its molecular structure is crucial due to its biological and synthetic significance. A study by Karabulut and Leszczynski (2013) explored the relative energies of different rotamers and anomers of D-glucopyranose in various solvents like water, dimethylsulfoxide, tetrahydrofurane, and ethanol. This study aids in comprehending glucopyranose’s behavior in different environments, which is vital for its applications in biotechnology and synthetic chemistry (Karabulut & Leszczynski, 2013).
Improved Synthesis
Sun Yu (2010) discussed the improved synthesis of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose, highlighting its significance and optimized production. This process is more environmentally benign and safer, with a higher yield than previous methods. This improvement is crucial for industrial applications where large-scale production of glucopyranose derivatives is required (Sun Yu, 2010).
Inhibition of Endotoxin Response
Mullarkey et al. (2003) examined a derivative of α-d-Glucopyranose, which shows potential as an endotoxin antagonist. This compound, E5564, effectively inhibits lipopolysaccharide-mediated activation of myeloid cells and reduces cytokine production, suggesting its application in treating diseases caused by endotoxins (Mullarkey et al., 2003).
Applications in Biotechnology and Molecular Biology
Acarbose, a derivative of α-d-Glucopyranose, is used for diabetes type II treatment. Wehmeier and Piepersberg (2004) described its large-scale production and potential for further biotechnological developments, such as the suppression of side-products and production of new metabolites (Wehmeier & Piepersberg, 2004).
Interaction with CO2
Chang et al. (2015) analyzed the interaction of CO2 with acetylated D-glucopyranose derivatives, suggesting their use as absorbents for CO2 and SO2. This research offers insight into the potential environmental applications of D-glucopyranose derivatives in gas absorption processes (Chang et al., 2015).
Mechanism of Action
Target of Action
As a derivative of glucose, it is plausible that it may interact with enzymes and pathways involved in glucose metabolism .
Mode of Action
Given its structural similarity to glucose, it may be hypothesized that it interacts with glucose transporters and enzymes involved in glucose metabolism .
Biochemical Pathways
2,3,4,6-Tetramethyl-D-glucose may potentially affect the glycolysis pathway, a fundamental pathway in cellular metabolism that breaks down glucose to generate energy . The downstream effects of this interaction would depend on the specific role of 2,3,4,6-Tetramethyl-D-glucose in this pathway.
Pharmacokinetics
Its bioavailability, like that of other glucose derivatives, would likely be influenced by factors such as its absorption in the gastrointestinal tract, distribution in body tissues, metabolic stability, and rate of excretion .
Result of Action
As a glucose derivative, it may potentially influence cellular energy production and other glucose-dependent processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other metabolites could potentially influence the action, efficacy, and stability of 2,3,4,6-Tetramethyl-D-glucose .
properties
IUPAC Name |
(3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-12-5-6-7(13-2)8(14-3)9(15-4)10(11)16-6/h6-11H,5H2,1-4H3/t6-,7-,8+,9-,10?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWPITGEZPPXTJ-ZKZCYXTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C(C(C(C(O1)O)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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